Amine Basicity: Unique Intermediate pKa Window vs Analogs
The predicted pKa of the secondary amine in 6-fluoro-1,4-oxazepane (8.16±0.40) falls in a functionally critical intermediate range between the non-fluorinated parent 1,4-oxazepane (10.01±0.20) and the gem-difluorinated analog 6,6-difluoro-1,4-oxazepane (2.025) . At physiological pH 7.4, the parent compound is >99% protonated, the mono-fluoro derivative is approximately 85% protonated, and the di-fluoro derivative is <0.001% protonated. This gradation means that the mono-fluoro building block provides a unique balance between cationic character (required for salt-bridge interactions with aspartate/glutamate residues) and neutral fraction (required for passive membrane permeability), a balance that is not achievable with either the non-fluorinated or di-fluorinated alternatives [1].
| Evidence Dimension | Predicted pKa of the secondary amine (basicity) |
|---|---|
| Target Compound Data | pKa = 8.16 ± 0.40 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 1,4-Oxazepane (parent): pKa = 10.01 ± 0.20; 6,6-Difluoro-1,4-oxazepane: pKa = 2.025 |
| Quantified Difference | ΔpKa = -1.85 vs parent; ΔpKa = +6.14 vs 6,6-difluoro analog |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem Module (standard conditions, aqueous phase, 25°C) |
Why This Matters
Procurement of the mono-fluoro building block is essential for SAR campaigns targeting CNS or intracellular targets where excessive basicity (parent) compromises permeability and insufficient basicity (di-fluoro) abolishes key electrostatic interactions—no other in-class analog can replicate this intermediate ionisation profile.
- [1] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The Significance of Acid/Base Properties in Drug Discovery. Chem Soc Rev. 2013;42(2):485-496. DOI: 10.1039/C2CS35348B. View Source
